molecular formula C6H10O B1653288 3,4-Pentadien-1-ol, 3-methyl- CAS No. 18022-52-1

3,4-Pentadien-1-ol, 3-methyl-

Cat. No. B1653288
CAS RN: 18022-52-1
M. Wt: 98.14 g/mol
InChI Key: XLMRLFMXLDXWTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 329.2 K (56.05°C) .

Scientific Research Applications

Synthesis and Polymerization

3,4-Pentadien-1-ol, 3-methyl- and its derivatives have been a focus in the synthesis and characterization of polymers. Studies have explored the polymerization of related compounds to create isotactic and syndiotactic polymers with distinct properties. For instance, G. Ricci et al. (2009) demonstrated the polymerization of 3-Methyl-1,3-pentadiene with cobalt systems to obtain crystalline, isotactic polymers, highlighting the influence of the catalyst's structure on polymerization stereoselectivity (Ricci, Leone, Boglia, Bertini, Boccia, & Zetta, 2009). Similarly, G. Ricci et al. (1995) achieved the synthesis of isotactic cis-1,4-poly(3-methyl-1,3-pentadiene), demonstrating the potential for creating polymers with specific structural configurations (Ricci, Zetta, Porri, & Meille, 1995).

Stereoselective Polymerization

The role of substituents and monomer structure on stereospecific polymerization has been extensively studied. L. Porri and M. Gallazzi (1966) found that 4-Methyl-1,3-pentadiene polymerizes to form polymers with almost exclusively 1,2 units, indicating the steric effects of methyl groups on polymerization outcomes (Porri & Gallazzi, 1966).

Microbiological Conversion

The microbiological conversion of related compounds using baker's yeast has been explored for the regio- and stereoselective production of enantiomerically pure building blocks. P. Gramatica et al. (1988) demonstrated the reduction of (E)-2-methyl- and (E)-3-methyl-2,4-pentadien-1-ols to their corresponding penten-1-ols, showcasing an efficient route to bifunctional C6-building blocks (Gramatica, Manitto, Monti, & Speranza, 1988).

properties

InChI

InChI=1S/C6H10O/c1-3-6(2)4-5-7/h7H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMRLFMXLDXWTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C=C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70485269
Record name 3,4-Pentadien-1-ol, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70485269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18022-52-1
Record name 3,4-Pentadien-1-ol, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70485269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Pentadien-1-ol, 3-methyl-
Reactant of Route 2
3,4-Pentadien-1-ol, 3-methyl-
Reactant of Route 3
3,4-Pentadien-1-ol, 3-methyl-
Reactant of Route 4
3,4-Pentadien-1-ol, 3-methyl-
Reactant of Route 5
3,4-Pentadien-1-ol, 3-methyl-
Reactant of Route 6
3,4-Pentadien-1-ol, 3-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.